Butane-2-sulfinyl chloride
CAS No.: 41719-03-3
Cat. No.: VC7974066
Molecular Formula: C4H9ClOS
Molecular Weight: 140.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 41719-03-3 |
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Molecular Formula | C4H9ClOS |
Molecular Weight | 140.63 g/mol |
IUPAC Name | butane-2-sulfinyl chloride |
Standard InChI | InChI=1S/C4H9ClOS/c1-3-4(2)7(5)6/h4H,3H2,1-2H3 |
Standard InChI Key | JQHJVROIRBFWTA-UHFFFAOYSA-N |
SMILES | CCC(C)S(=O)Cl |
Canonical SMILES | CCC(C)S(=O)Cl |
Introduction
Structural and Nomenclature Considerations
Butane-2-sulfonyl chloride, also referred to as 2-butanesulfonyl chloride, features a sulfonyl chloride (–SO₂Cl) group attached to the second carbon of a butane chain. Its IUPAC name is butane-2-sulfonyl chloride, with the canonical SMILES CCC(C)S(=O)(=O)Cl
and InChI key WKIXWKIEOCQGAF-UHFFFAOYSA-N
. The compound’s molecular weight is 156.63 g/mol, with a density of 1.23 g/mL and a predicted boiling point of 194.98°C .
Nomenclature Clarification: While the term "sulfinyl" (referring to –SO– groups) occasionally appears in literature, the correct designation for this compound is "sulfonyl" (–SO₂–). This distinction is critical, as sulfonyl chlorides exhibit distinct reactivity compared to sulfinyl analogs .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Butane-2-sulfonyl chloride is synthesized via chlorosulfonation of 2-butanol or direct sulfonation of butane. A representative method involves:
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Sulfonation: Reaction of 2-butanol with sulfuric acid to form 2-butanesulfonic acid.
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Chlorination: Treatment with chlorinating agents (e.g., PCl₅, SOCl₂, or Cl₂) under controlled conditions .
For example, chlorination with Cl₂ in dichloromethane at subzero temperatures yields the product, which is quenched with Na₂S₂O₃ and purified via cold washing . This method achieves yields >85% with purity validated by NMR (δ 1.3–1.5 ppm for methyl groups) and HPLC .
Industrial Manufacturing
Industrial production employs continuous-flow reactors to optimize yield and minimize byproducts. Key parameters include:
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Temperature: –5°C to 0°C to suppress side reactions.
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Solvent: Dichloromethane or tetrahydrofuran for efficient mixing.
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Quality control: Titration for active chloride content and GC-MS for residual solvent analysis .
Chemical Properties and Reactivity
Electrophilic Reactivity
The sulfonyl chloride group confers strong electrophilicity, enabling reactions such as:
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Nucleophilic substitution with amines to form sulfonamides .
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Cross-coupling in palladium-catalyzed reactions for biaryl synthesis .
Spectroscopic Characterization
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IR: S=O stretches at 1,360–1,380 cm⁻¹ and 1,150–1,170 cm⁻¹ .
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¹H NMR: Methyl protons at δ 1.3–1.5 ppm; sulfonyl-attached carbon at δ 50–55 ppm in ¹³C NMR .
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Mass spectrometry: Molecular ion peak at m/z 156.63 and fragment [M–Cl]⁺ at m/z 121 .
Applications in Research and Industry
Pharmaceutical Intermediates
Butane-2-sulfonyl chloride is pivotal in synthesizing sulfonamide drugs. For example:
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Anti-inflammatory agents: Reacts with aryl amines to form bioactive sulfonamides .
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Acetylcholinesterase inhibitors: Modifies enzyme active sites, showing promise in neurodegenerative disease research .
Materials Science
As a cross-linking agent, it enhances polymer durability in agrochemical coatings and epoxy resins .
Protein Modification
The compound sulfonylates nucleophilic residues (e.g., lysine) in proteins, aiding structural studies and enzyme inhibition assays .
Comparison with Analogous Sulfonyl Chlorides
Compound | Reactivity | Applications | Stability |
---|---|---|---|
Butane-2-sulfonyl chloride | High | Pharmaceuticals, polymers | Moderate (hydrolyzes) |
1-Butanesulfonyl chloride | Moderate | Surfactants | High |
4-Toluenesulfonyl chloride | Very high | Mitsunobu reactions, sulfonamides | Low |
Data sourced from supplier catalogs and synthesis studies .
Recent Advances and Future Directions
Recent studies highlight its role in photoredox catalysis for C–S bond formation and bioconjugation techniques for antibody-drug conjugates . Challenges remain in stabilizing the compound against hydrolysis, with novel desiccants (e.g., 3Å molecular sieves) showing promise .
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